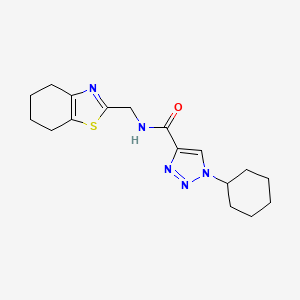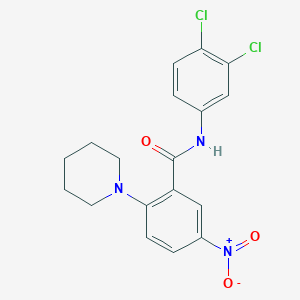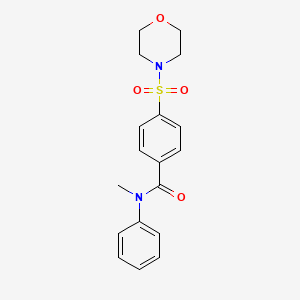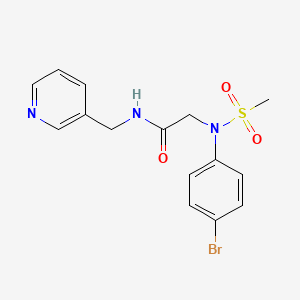![molecular formula C19H12ClN5O7 B5216246 N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)
N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as TNP-470, is a potent anti-angiogenic agent. It is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and inflammatory disorders.
作用機序
TNP-470 exerts its anti-angiogenic effects by inhibiting the activity of endothelial cells, the cells that line the inner surface of blood vessels. TNP-470 binds to and inhibits the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is required for the synthesis of new proteins in endothelial cells. By inhibiting MetAP2, TNP-470 prevents the formation of new blood vessels and inhibits the growth and metastasis of tumors.
Biochemical and Physiological Effects
TNP-470 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that TNP-470 inhibits the proliferation and migration of endothelial cells, induces apoptosis (programmed cell death) in endothelial cells, and inhibits the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). In vivo studies have shown that TNP-470 inhibits tumor growth and metastasis, inhibits neovascularization in the retina, and reduces inflammation and tissue damage in inflammatory disorders.
実験室実験の利点と制限
TNP-470 has several advantages for lab experiments. It is a potent and selective inhibitor of angiogenesis, making it a valuable tool for studying the role of angiogenesis in various diseases. TNP-470 is also relatively stable and can be easily synthesized in large quantities. However, TNP-470 has several limitations for lab experiments. It is highly toxic and can cause severe side effects in animals and humans. It also has poor solubility in aqueous solutions, making it difficult to administer in vivo.
将来の方向性
There are several future directions for research on TNP-470. One area of research is the development of more potent and selective inhibitors of angiogenesis that have fewer side effects than TNP-470. Another area of research is the identification of biomarkers that can predict the response of tumors to TNP-470. Finally, there is a need for further research on the mechanisms of action of TNP-470 and its effects on other biological processes beyond angiogenesis.
合成法
TNP-470 can be synthesized using a multistep reaction from 2-chloroaniline and picrylsulfonic acid. The first step involves the nitration of picric acid with sulfuric acid to produce picrylsulfonic acid. The second step involves the reaction of 2-chloroaniline with picrylsulfonic acid to yield N-(2-chlorophenyl)-4-nitrobenzamide. The final step involves the reduction of N-(2-chlorophenyl)-4-nitrobenzamide with zinc dust and acetic acid to produce TNP-470.
科学的研究の応用
TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and inflammatory disorders. In cancer, TNP-470 has been shown to inhibit tumor growth and metastasis by suppressing angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor. In ocular diseases, TNP-470 has been shown to inhibit neovascularization, the abnormal growth of blood vessels in the retina that can lead to blindness. In inflammatory disorders, TNP-470 has been shown to reduce inflammation and tissue damage by inhibiting angiogenesis.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O7/c20-14-3-1-2-4-15(14)22-19(26)11-5-7-12(8-6-11)21-18-16(24(29)30)9-13(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMPAVJZKPHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

![{2-[2-(4-ethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine hydrochloride](/img/structure/B5216210.png)

![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)


![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)

